molecular formula C15H15N3O B5110682 3-Carbazol-9-yl-propionic acid hydrazide

3-Carbazol-9-yl-propionic acid hydrazide

Cat. No.: B5110682
M. Wt: 253.30 g/mol
InChI Key: OLNLOSMKTBCBJL-UHFFFAOYSA-N
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Description

3-Carbazol-9-yl-propionic acid hydrazide is a chemical compound with the molecular formula C15H15N3O It is known for its unique structure, which includes a carbazole moiety linked to a propionic acid hydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbazol-9-yl-propionic acid hydrazide typically involves the reaction of ethyl 3-(9H-carbazol-9-yl)propanoate with hydrazine. The reaction is carried out in ethanol under reflux conditions for several hours . The general reaction scheme is as follows:

    Starting Material: Ethyl 3-(9H-carbazol-9-yl)propanoate

    Reagent: Hydrazine

    Solvent: Ethanol

    Conditions: Reflux for 5 hours

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Carbazol-9-yl-propionic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

3-Carbazol-9-yl-propionic acid hydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Carbazol-9-yl-propionic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Carbazol-9-yl-propionic acid hydrazide is unique due to its specific structure, which includes a carbazole moiety linked to a propionic acid hydrazide group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-carbazol-9-ylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c16-17-15(19)9-10-18-13-7-3-1-5-11(13)12-6-2-4-8-14(12)18/h1-8H,9-10,16H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNLOSMKTBCBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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